molecular formula C22H20O B12882109 5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran CAS No. 5452-32-4

5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran

Cat. No.: B12882109
CAS No.: 5452-32-4
M. Wt: 300.4 g/mol
InChI Key: YHFNTJCXYYWFLK-UHFFFAOYSA-N
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Description

5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran is an organic compound with the molecular formula C22H20O. It belongs to the class of isobenzofurans, which are known for their diverse chemical properties and applications. This compound is characterized by its two phenyl groups and two methyl groups attached to the isobenzofuran core, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isobenzofuran derivatives.

Scientific Research Applications

5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethyl-5,6-diphenyl-3a,7a-dihydro-isobenzofuran-1,3-dione
  • 4,7-diphenyltetrahydroisobenzofuran-1,3-dione

Uniqueness

5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran is unique due to its specific substitution pattern on the isobenzofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5452-32-4

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

5,6-dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran

InChI

InChI=1S/C22H20O/c1-15-13-19-20(14-16(15)2)22(18-11-7-4-8-12-18)23-21(19)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3

InChI Key

YHFNTJCXYYWFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(OC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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